molecular formula C5H12N2O B2943994 (RS)-2-amino-2-methylbutanamide CAS No. 59209-90-4

(RS)-2-amino-2-methylbutanamide

Cat. No. B2943994
CAS RN: 59209-90-4
M. Wt: 116.164
InChI Key: YLYOSYIKDVALRB-UHFFFAOYSA-N
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Description

(RS)-2-amino-2-methylbutanamide, also known as AICA ribonucleotide, is a purine nucleotide analog that has been studied extensively for its potential therapeutic applications. It is a synthetic compound that is structurally similar to adenosine monophosphate (AMP) and has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. In

Scientific Research Applications

Drug Development and Delivery

(RS)-2-amino-2-methylbutanamide: is a compound that can be utilized in the development of novel drug delivery systems. Its unique structure allows it to be a candidate for creating prodrugs or drugs that can be activated in the body to improve efficacy and reduce side effects. For instance, RS Research, a clinical-stage biotechnology start-up, is developing innovative therapies to win the fight against cancer, potentially utilizing similar compounds for their novel drug delivery technology .

Remote Sensing and GIS Applications

While not directly related to (RS)-2-amino-2-methylbutanamide , remote sensing and GIS technologies rely on the chemical properties of materials to gather data. Compounds like (RS)-2-amino-2-methylbutanamide could be used as reference materials or calibration standards in remote sensing applications due to their defined spectral signatures .

properties

IUPAC Name

2-amino-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-5(2,7)4(6)8/h3,7H2,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYOSYIKDVALRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methylbutanamide

CAS RN

59209-90-4
Record name 2-amino-2-methylbutanamide
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